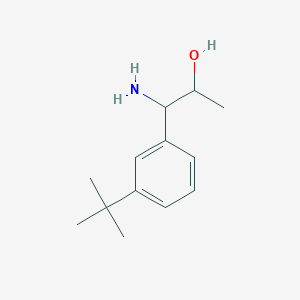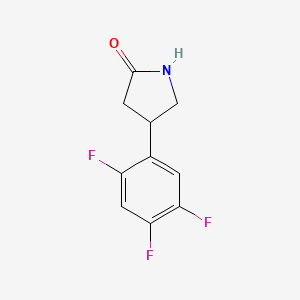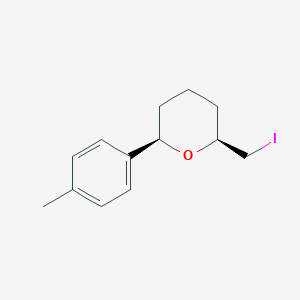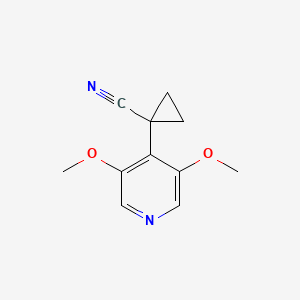
2-((1s)-1-Amino-2-hydroxyethyl)pyridin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1s)-1-Amino-2-hydroxyethyl)pyridin-3-ol is a compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and materials science. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1s)-1-Amino-2-hydroxyethyl)pyridin-3-ol can be achieved through various synthetic routes. One common method involves the reaction of pyridine-3-ol with an appropriate amino alcohol under controlled conditions. The reaction typically requires the use of a catalyst and may involve steps such as protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using techniques like column chromatography.
化学反応の分析
Types of Reactions
2-((1s)-1-Amino-2-hydroxyethyl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
科学的研究の応用
2-((1s)-1-Amino-2-hydroxyethyl)pyridin-3-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
作用機序
The mechanism of action of 2-((1s)-1-Amino-2-hydroxyethyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Pyridin-2-ol: Similar in structure but differs in the position of the hydroxyl group.
Pyridin-4-ol: Another isomer with the hydroxyl group at the 4-position.
Pyridin-3-amine: Similar but lacks the hydroxyl group.
Uniqueness
2-((1s)-1-Amino-2-hydroxyethyl)pyridin-3-ol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets, making it a versatile compound for research and industrial applications.
特性
分子式 |
C7H10N2O2 |
|---|---|
分子量 |
154.17 g/mol |
IUPAC名 |
2-[(1S)-1-amino-2-hydroxyethyl]pyridin-3-ol |
InChI |
InChI=1S/C7H10N2O2/c8-5(4-10)7-6(11)2-1-3-9-7/h1-3,5,10-11H,4,8H2/t5-/m1/s1 |
InChIキー |
CTKMWTAIOQXIGN-RXMQYKEDSA-N |
異性体SMILES |
C1=CC(=C(N=C1)[C@@H](CO)N)O |
正規SMILES |
C1=CC(=C(N=C1)C(CO)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Chloro-3-{[3-(dimethylamino)propyl]amino}-1,4-dihydronaphthalene-1,4-dione hydrochloride](/img/structure/B13049540.png)



![N4-Butylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B13049559.png)
![(1S)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine](/img/structure/B13049577.png)




